molecular formula C11H11NO4 B13710753 4-(4-Ethoxyphenyl)oxazolidine-2,5-dione

4-(4-Ethoxyphenyl)oxazolidine-2,5-dione

Cat. No.: B13710753
M. Wt: 221.21 g/mol
InChI Key: ZEXNICGFYZMYLO-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)oxazolidine-2,5-dione is a heterocyclic compound characterized by a five-membered oxazolidine ring fused with a dione moiety. The ethoxyphenyl substituent at the C4 position distinguishes it from other oxazolidine-2,5-dione derivatives. This compound is synthesized via cyclization reactions involving carbamates and 2-hydroxycarboxylic acid esters under controlled conditions . Its molecular structure confers stability under inert environments, though it reacts with strong acids or bases. The ethoxy group (-OCH₂CH₃) enhances lipophilicity, influencing its pharmacokinetic properties and interactions with biological targets, particularly enzymes and receptors involved in metabolic pathways .

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C11H11NO4/c1-2-15-8-5-3-7(4-6-8)9-10(13)16-11(14)12-9/h3-6,9H,2H2,1H3,(H,12,14)

InChI Key

ZEXNICGFYZMYLO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=O)OC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenyl)oxazolidine-2,5-dione can be achieved through several methods. One common approach involves the reaction of primary amines with α-ketoesters under base-catalyzed cyclization conditions. This method utilizes atmospheric carbon dioxide and readily available substrates, making it a convenient and environmentally friendly process .

Another method involves the use of 2-alkynamides in the presence of potassium carbonate (K₂CO₃) and dimethyl sulfoxide (DMSO) at 30°C. This reaction leads to the efficient assembly of oxazolidine-2,5-diones with high regioselectivity controlled by the aryl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of atmospheric carbon dioxide in the synthesis process is particularly advantageous for industrial applications due to its cost-effectiveness and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert it into oxazolidines.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium ethoxide (NaOEt) and other nucleophiles are used for substitution reactions.

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Oxazolidines

    Substitution: Various substituted phenyl oxazolidine-2,5-diones

Scientific Research Applications

4-(4-Ethoxyphenyl)oxazolidine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter receptors, such as the 5-HT₁A and 5-HT₂A receptors . The compound’s structure allows it to interact with these receptors, leading to changes in neuronal activity and reduced seizure activity.

Comparison with Similar Compounds

Table 1: Substituent-Driven Properties of Oxazolidine-2,5-dione Derivatives

Compound Name Substituent Key Reactivity/Biological Activity Applications
4-(4-Ethoxyphenyl)oxazolidine-2,5-dione 4-Ethoxyphenyl Enhanced lipophilicity; moderate enzyme inhibition Drug intermediates, material science
4-(4-Chlorophenyl)oxazolidine-2,5-dione 4-Chlorophenyl Stronger enzyme inhibition via halogen bonding Antimicrobial agents, agrochemicals
4-(2,6-Difluorophenyl)oxazolidine-2,5-dione 2,6-Difluorophenyl High metabolic stability; anticonvulsant activity Neurological therapeutics
(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione 4-Hydroxybenzyl Antioxidant, anti-inflammatory properties Anti-aging, dermatology
4-(3,4-Dichlorophenyl)oxazolidine-2,5-dione 3,4-Dichlorophenyl Broad-spectrum bioactivity (antifungal, herbicidal) Agricultural chemistry
4-(4-Nitrobenzyl)oxazolidine-2,5-dione 4-Nitrobenzyl Redox-active; cytotoxic potential Anticancer drug candidates

Key Observations:

  • Electron-Withdrawing Groups (e.g., Cl, F, NO₂): Enhance binding to enzymatic active sites via halogen or dipole interactions. For example, 4-(4-Chlorophenyl)oxazolidine-2,5-dione exhibits stronger enzyme inhibition than the ethoxy variant due to chlorine’s electronegativity .
  • Electron-Donating Groups (e.g., -OCH₂CH₃, -OH): Improve solubility and modulate specificity. The ethoxy group in this compound balances lipophilicity and metabolic stability, making it suitable for sustained-release formulations .
  • Stereochemical Influences: Chiral derivatives like (R)-4-[(R)-sec-Butyl]oxazolidine-2,5-dione exhibit enantiomer-specific activities, underscoring the importance of stereochemistry in drug design .

Mechanistic Divergences

  • Enzyme Inhibition:
    • This compound primarily interferes with cytochrome P450 enzymes, altering drug metabolism .
    • 4-(2,6-Difluorophenyl)oxazolidine-2,5-dione targets GABA transaminase, reducing neurotransmitter degradation and exerting anticonvulsant effects .
  • Antimicrobial Activity:
    • Chlorinated derivatives (e.g., 4-(3-Bromobenzyl)oxazolidine-2,5-dione) disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition, whereas ethoxy-substituted analogs show weaker activity .

Biological Activity

4-(4-Ethoxyphenyl)oxazolidine-2,5-dione is a compound belonging to the oxazolidine-2,5-dione class, which is characterized by its unique structural features that may confer significant biological activities. This article explores the compound's biological activity, including its potential antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13NO3\text{C}_{12}\text{H}_{13}\text{N}\text{O}_{3}

This structure includes an ethoxy group attached to a phenyl ring, which may influence the compound's solubility and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism is believed to involve interference with bacterial protein synthesis by binding to ribosomal subunits, similar to other oxazolidine derivatives .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cell lines through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntimicrobialVarious bacterial strainsInhibition of protein synthesis
AnticancerCancer cell linesInduction of apoptosis

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Inhibition of Protein Synthesis : By binding to ribosomal RNA, the compound prevents the formation of essential proteins in bacteria.
  • Apoptosis Induction : In cancer cells, it activates caspases and alters the expression of Bcl-2 family proteins, leading to programmed cell death .

Case Studies

Several studies have focused on the biological evaluation of this compound:

  • Antimicrobial Testing : A study assessed the compound against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
  • Cancer Cell Line Studies : In vitro experiments on human breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .

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